

physical and chemical properties of high-purity diammonium adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium adipate*

Cat. No.: *B1204422*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of High-Purity **Diammonium Adipate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of high-purity **diammonium adipate**. The information is intended to support research, development, and quality control activities where this compound is utilized.

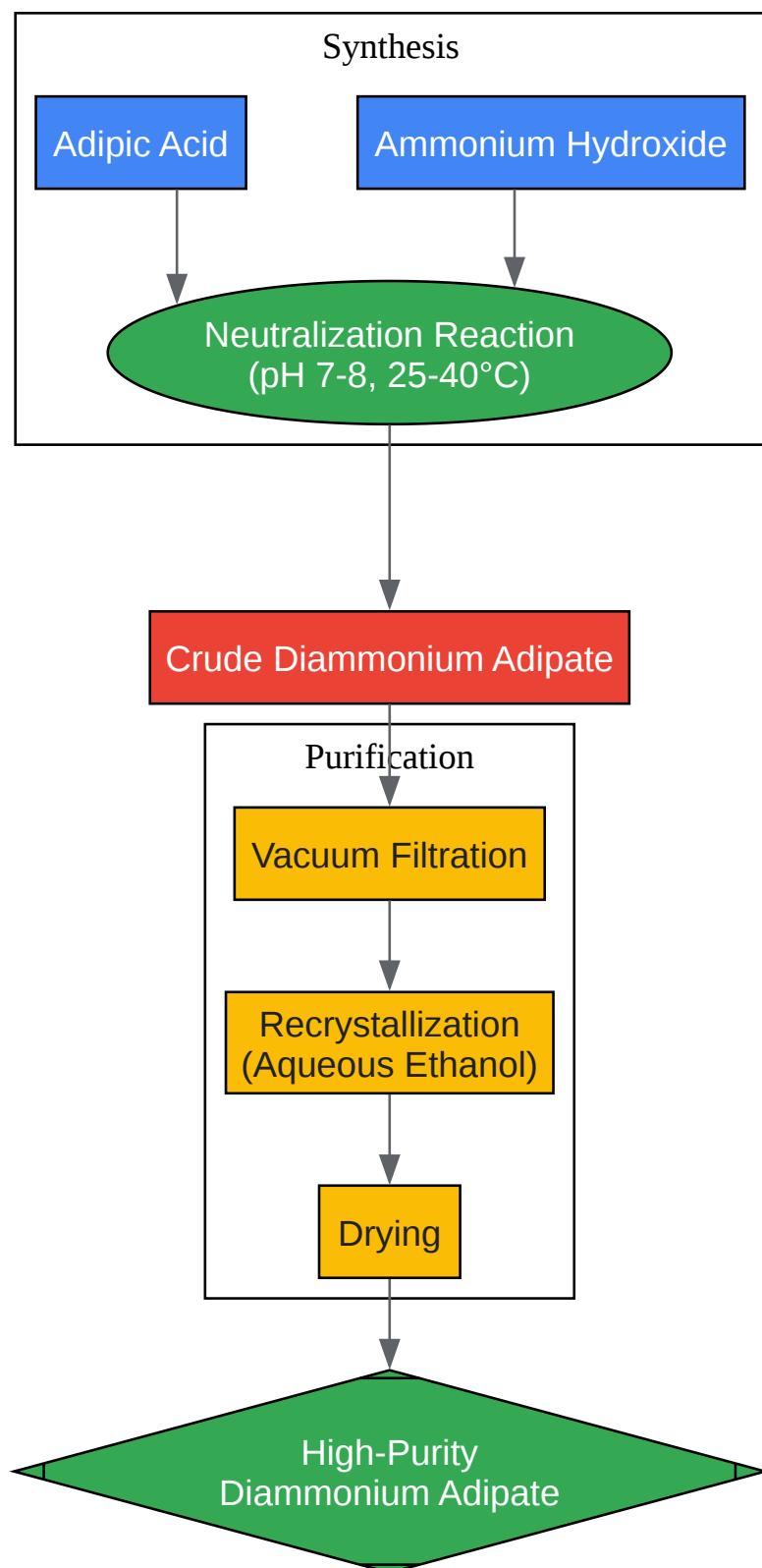
Chemical Identity

Diammonium adipate is the ammonium salt of adipic acid.^{[1][2]} It is formed through the neutralization of the two carboxylic acid groups of adipic acid with two equivalents of ammonia.^[3]

Physical Properties

The physical characteristics of high-purity **diammonium adipate** are summarized in the table below. These properties are fundamental for handling, storage, and formulation development.

Property	Value	References
Appearance	White crystalline powder or tiny crystals.	[1] [4]
Molecular Formula	C ₆ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	180.20 g/mol	[1] [3] [4] [5]
Melting Point	152 °C to 183 °C	[1] [4]
Boiling Point	338.5 °C at 760 mmHg	[4] [6]
Density	1.25 - 1.26 g/cm ³	[4] [7]
Solubility	Soluble in water; practically insoluble in alcohol.	[1]
Odor	Light ammoniacal odor.	[1]

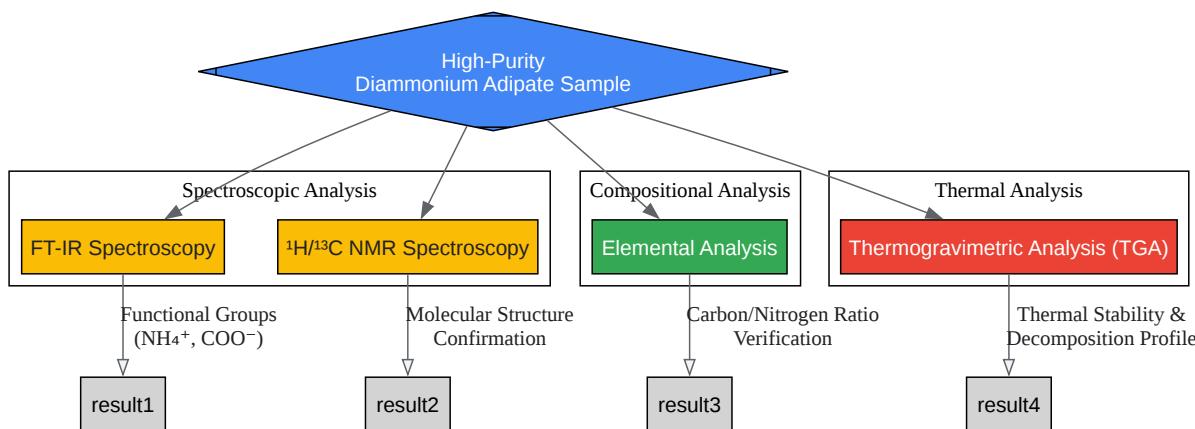

Chemical Properties

The chemical behavior of **diammonium adipate** is dictated by the presence of ammonium and carboxylate ions.

Property	Value / Description	References
IUPAC Name	diazanium;hexanedioate	[4] [8]
Synonyms	Ammonium adipate, Adipic acid diammonium salt	[2] [4] [6]
pH (1-5% aq. solution)	6.0 - 7.5	[1] [7]
Stability	Stable under ordinary conditions of use and storage.	[1]
Incompatibilities	Reacts with strong oxidizing agents.	[1]
Hazardous Decomposition	When heated to decomposition, it may form carbon dioxide, carbon monoxide, and nitrogen oxides.	[1]

Synthesis and Purification Workflow

High-purity **diammonium adipate** is typically synthesized through a neutralization reaction between adipic acid and ammonium hydroxide, followed by purification steps like recrystallization.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of high-purity **diammonium adipate**.

Analytical Characterization Workflow

A series of analytical techniques are employed to confirm the identity, structure, and purity of **diammonium adipate**.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of **diammonium adipate**.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below for researchers.

Synthesis: Neutralization of Adipic Acid

This protocol describes a typical lab-scale synthesis of **diammonium adipate**.

- Dissolution: Dissolve a known quantity of high-purity adipic acid in deionized water in a reaction vessel.

- Neutralization: While stirring, gradually add ammonium hydroxide (NH_4OH) solution to the adipic acid solution.[3]
- pH and Temperature Control: Monitor the pH of the reaction mixture, aiming for a final pH of 7-8. Maintain the temperature between 25-40°C to facilitate the reaction without significant decomposition.[3]
- Precipitation: As the neutralization proceeds, **diammonium adipate** will precipitate out of the solution.
- Isolation: Collect the crude product by vacuum filtration.[3]

Purification: Recrystallization

To achieve high purity, the crude product is subjected to recrystallization.

- Dissolution: Dissolve the crude **diammonium adipate** in a minimal amount of hot aqueous ethanol.
- Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
- Filtration: Collect the purified crystals by vacuum filtration.
- Drying: Dry the crystals under a vacuum to remove residual solvent.

Characterization by FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups.

- Sample Preparation: Prepare a sample by mixing a small amount of dry **diammonium adipate** with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .
- Spectral Analysis: Identify characteristic absorption bands:

- N-H stretch (NH_4^+): A broad band around 3150 cm^{-1} .^[3]
- Asymmetric COO^- stretch: A strong band around 1550 cm^{-1} .^[3]
- Symmetric COO^- stretch: A strong band around 1400 cm^{-1} .^[3]
- The absence of a broad O-H stretch from the carboxylic acid precursor confirms the salt formation.^[3]

Characterization by NMR Spectroscopy

^1H and ^{13}C NMR are used to confirm the molecular structure of the adipate backbone.

- Sample Preparation: Dissolve a precisely weighed sample of **diammonium adipate** in a suitable deuterated solvent, such as D_2O .
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Spectral Analysis:
 - ^1H NMR: Expect to see signals corresponding to the methylene (CH_2) protons of the adipate backbone, typically in the range of $\delta 1.6\text{--}2.4 \text{ ppm}$.^[3]
 - ^{13}C NMR: Expect signals for the carboxylate carbons and the different methylene carbons in the aliphatic chain.

Characterization by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition of the material.

- Sample Preparation: Place a small, accurately weighed amount of the dried **diammonium adipate** sample into a TGA crucible (typically alumina or platinum).
- Instrumentation Setup: Place the crucible in the TGA furnace. Program the instrument with a specific heating rate (e.g., $20 \text{ }^\circ\text{C}/\text{min}$) under a controlled atmosphere (e.g., nitrogen flow).^[9]
- Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., $300 \text{ }^\circ\text{C}$ or higher) while continuously monitoring the sample's weight as a function of temperature.

[\[9\]](#)

- Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and identify distinct weight loss steps, which correspond to the loss of ammonia and subsequent decomposition of the adipate moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 3. Diammonium adipate | 3385-41-9 | Benchchem [benchchem.com]
- 4. bocsci.com [bocsci.com]
- 5. Diammonium adipate | 19090-60-9 | Benchchem [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. nbino.com [nbino.com]
- 8. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of high-purity diammonium adipate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204422#physical-and-chemical-properties-of-high-purity-diammonium-adipate\]](https://www.benchchem.com/product/b1204422#physical-and-chemical-properties-of-high-purity-diammonium-adipate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com